1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves multiple steps, typically starting with the preparation of the imidazole and pyrazole precursors. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can affect processes like cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine can be compared to other heterocyclic compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but vary in their substituents and biological activities.
Pyrazole derivatives: Similar to imidazole derivatives, pyrazole derivatives have diverse applications depending on their specific substituents and structural modifications.
The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide a versatile platform for various chemical and biological interactions.
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-(2-methylimidazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-3-15-8(6-9(11)13-15)10(16)14-5-4-12-7(14)2/h4-6H,3H2,1-2H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADNWWRWQBDZNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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